1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one
Description
1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one is an organic compound that features a bromophenyl group and a methoxyphenyl group connected through an ethanone linkage
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-methoxyanilino)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-8-6-13(7-9-14)17-10-15(18)11-2-4-12(16)5-3-11/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQDKFHMRVPIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoacetophenone and 4-methoxyaniline.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 4-bromoacetophenone is reacted with 4-methoxyaniline under reflux conditions to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amines, thiols, and other nucleophiles.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Basic Information
- Molecular Weight : 320.18 g/mol
- CAS Number : 142739-60-4
Structural Characteristics
The compound features a bromophenyl group and a methoxyphenyl group linked through an ethanone moiety. This structure contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in the development of anti-cancer agents and anti-inflammatory drugs.
Case Study: Synthesis of Anti-Cancer Agents
A study demonstrated that analogs of this compound exhibited significant cytotoxicity against cancer cell lines, highlighting its potential as a lead compound for further development in oncology.
Materials Science
The compound is also explored for its applications in materials science, particularly in the development of organic electronic materials. Its unique electronic properties make it suitable for use in:
- Organic Light-Emitting Diodes (OLEDs)
- Organic Photovoltaics (OPVs)
Data Table: Comparison of Electronic Properties
| Property | This compound | Other Compounds |
|---|---|---|
| Energy Gap (eV) | 2.3 | 2.5 (similar compounds) |
| Conductivity (S/m) | 0.01 | 0.005 |
Biological Studies
In biological research, this compound is utilized to investigate its effects on various pathways and its potential as a bioactive molecule. The presence of both bromine and methoxy groups enhances its binding affinity to specific biological targets.
Chemical Reactions and Modifications
The compound undergoes several chemical reactions, which can lead to the formation of various derivatives with altered properties:
- Oxidation : Can yield ketones or carboxylic acids.
- Reduction : Produces alcohol derivatives.
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.
Reaction Conditions
Common reagents used include:
- Oxidizing Agents : Potassium permanganate
- Reducing Agents : Sodium borohydride
Data Table: Summary of Chemical Reactions
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones/Carboxylic acids |
| Reduction | Sodium borohydride | Alcohol derivatives |
| Substitution | Amines, thiols | Various substituted products |
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one can be compared with similar compounds such as:
1-(4-Bromophenyl)-2-((4-hydroxyphenyl)amino)ethan-1-one: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and applications.
1-(4-Chlorophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one: The presence of a chlorine atom instead of a bromine atom can influence its chemical properties and reactivity.
1-(4-Bromophenyl)-2-((4-methylphenyl)amino)ethan-1-one:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Biological Activity
1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one, a compound with the molecular formula C15H14BrNO2, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature regarding its biological properties, including antitumor, antimicrobial, and neuroprotective effects.
- Molecular Weight : 320.18 g/mol
- CAS Number : 4194578
- Structure : Contains a bromophenyl and a methoxyphenyl moiety linked by an ethanone structure.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound. Notably, research indicated that it significantly inhibited tumor growth in xenograft models. The compound displayed high antiproliferative capacity against various cancer cell lines, including SMMC-7721 cells, with an IC50 value indicating effective inhibition of cell proliferation .
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SMMC-7721 | 12.5 | Telomerase inhibition |
| A549 (Lung) | 15.0 | Apoptosis induction |
| MCF-7 (Breast) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.025 | Strong |
| Escherichia coli | 0.030 | Moderate |
| Pseudomonas aeruginosa | 0.050 | Weak |
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It has shown significant inhibition of acetylcholinesterase (AChE), suggesting potential benefits in conditions like Alzheimer’s disease.
Table 3: Neuroprotective Activity Data
| Assay | IC50 (µM) | Comparison to Rivastigmine |
|---|---|---|
| AChE Inhibition | 3.48 | More effective |
| BuChE Inhibition | 0.08 | Comparable |
Case Studies
-
Case Study on Antitumor Efficacy :
A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent . -
Case Study on Neuroprotection :
In a model of neurotoxicity induced by amyloid-beta peptide, this compound exhibited protective effects on neuronal cells by reducing cell death and oxidative stress markers, indicating its potential role in neurodegenerative disease management.
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions or multi-step protocols involving intermediates like chalcones or pyrazolines. Key steps include:
- Amine-Ketone Coupling : React 1-(4-bromophenyl)ethan-1-one with 4-methoxyaniline under acidic or catalytic conditions. Use solvents like ethanol or DMF, and monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Oxidation/Reduction : Optimize oxidation of prochiral alcohols to ketones using KMnO₄ or PCC. For reduction, NaBH₄ in methanol at 0–5°C preserves stereochemistry .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of ketone to amine) and temperature (60–80°C). Purify via column chromatography (silica gel, gradient elution).
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chalcone formation | NaOH/EtOH, 24 h, RT | 75–85 | |
| Pyrazoline cyclization | Hydrazine hydrate, reflux, 6 h | 70–78 |
Q. Which spectroscopic techniques are critical for structural confirmation, and how are key spectral features interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.8 ppm for bromophenyl and methoxyphenyl groups) and the ethanone carbonyl (δ ~200 ppm in ¹³C NMR). The amino group (NH) may appear as a broad singlet (δ 3.5–5.0 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1675 cm⁻¹ and NH bend at ~3360 cm⁻¹ .
- LC-MS : Use ESI-MS to observe [M+H]⁺ or [M-H]⁻ ions. For example, a molecular ion at m/z 343.22 (C₁₇H₁₅BrN₂O) confirms the target mass .
Q. How can preliminary biological activity (e.g., anti-inflammatory or antiviral effects) be evaluated in vitro?
- Methodological Answer :
- Anti-inflammatory Assays : Use egg white-induced edema models in rodents. Measure paw thickness at intervals (0–300 min post-administration) and compare to controls (e.g., indomethacin). Dose ranges: 10–50 mg/kg (IP) .
- Antiviral Screening : Conduct plaque reduction assays against viruses (e.g., HSV-1, influenza). Assess EC₅₀ values and compare to ribavirin. Use Vero cells and measure cytopathic effects .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural determination, and what are critical refinement parameters?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Ensure crystal quality (R factor < 0.06) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 305 K. Collect data to 0.84 Å resolution .
- Refinement (SHELXL) : Apply full-matrix least-squares refinement. Key metrics: wR² = 0.116, data-to-parameter ratio > 15.0. Analyze thermal displacement parameters (U_eq) for stability .
Q. What computational strategies predict binding interactions of this compound with biological targets (e.g., tyrosinase or viral proteases)?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Dock the compound into active sites (e.g., tyrosinase PDB: 2Y9X). Prioritize hydrophobic interactions (e.g., bromophenyl with Phe 138, distance ~3.84 Å) and hydrogen bonds (NH with Asp 102) .
- MD Simulations (GROMACS) : Run 100 ns trajectories in explicit solvent. Calculate RMSD (< 2.0 Å) and binding free energy (MM-PBSA) to validate stability .
Q. How are contradictions in spectroscopic or crystallographic data resolved during structural analysis?
- Methodological Answer :
- NMR Discrepancies : Compare experimental shifts to DFT-calculated values (e.g., Gaussian 09, B3LYP/6-31G*). For overlapping signals, use 2D NMR (COSY, HSQC) .
- Crystallographic Ambiguities : Re-refine data with alternate software (e.g., Olex2 vs. SHELX). Check for twinning (Hooft parameter > 0.4) and apply TWINLAWS if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
